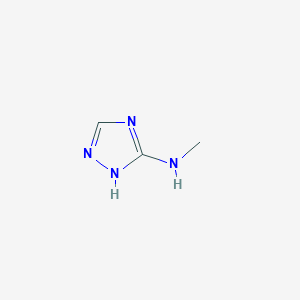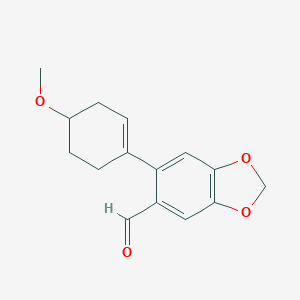
Piperonal, 6-(4-methoxy-1-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperonal, 6-(4-methoxy-1-cyclohexen-1-yl)-, also known as heliotropin, is a colorless to pale yellow liquid with a floral odor. It is a cyclic aldehyde and is commonly used as a fragrance and flavoring agent in the food and cosmetic industries. In addition to its industrial uses, piperonal has also been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of piperonal is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including the inhibition of enzymes, the modulation of ion channels, and the interaction with cellular receptors.
Biochemical and Physiological Effects:
Piperonal has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. Piperonal has also been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, piperonal has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Piperonal has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal lab conditions and can be easily synthesized from safrole. However, piperonal has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of piperonal. One potential area of research is the development of new synthetic methods for piperonal and its derivatives. Another area of research is the investigation of the potential therapeutic applications of piperonal in the treatment of various diseases, such as cancer and infectious diseases. Additionally, the study of the mechanism of action of piperonal and its derivatives may provide insights into new drug targets and therapeutic strategies.
Synthesemethoden
Piperonal can be synthesized through several methods, including the oxidation of safrole, the isomerization of isosafrole, and the condensation of vanillin with acetaldehyde. The most common method is the oxidation of safrole, which involves the use of potassium permanganate and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Piperonal has been studied for its potential applications in various scientific research fields, including organic chemistry, medicinal chemistry, and pharmacology. It has been used as a starting material for the synthesis of various compounds, such as coumarins, benzodiazepines, and antitumor agents. Piperonal has also been investigated for its potential antitumor, antimicrobial, and antioxidant activities.
Eigenschaften
CAS-Nummer |
16831-73-5 |
|---|---|
Produktname |
Piperonal, 6-(4-methoxy-1-cyclohexen-1-yl)- |
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
6-(4-methoxycyclohexen-1-yl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C15H16O4/c1-17-12-4-2-10(3-5-12)13-7-15-14(18-9-19-15)6-11(13)8-16/h2,6-8,12H,3-5,9H2,1H3 |
InChI-Schlüssel |
XRDOQJTYXGLNSF-UHFFFAOYSA-N |
SMILES |
COC1CCC(=CC1)C2=CC3=C(C=C2C=O)OCO3 |
Kanonische SMILES |
COC1CCC(=CC1)C2=CC3=C(C=C2C=O)OCO3 |
Synonyme |
6-(4-Methoxy-1-cyclohexen-1-yl)piperonal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



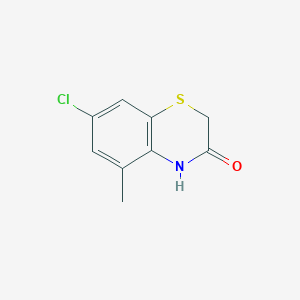
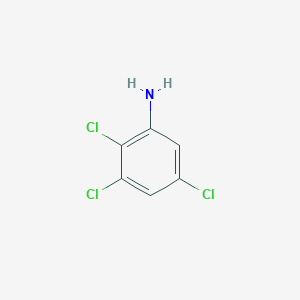
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)
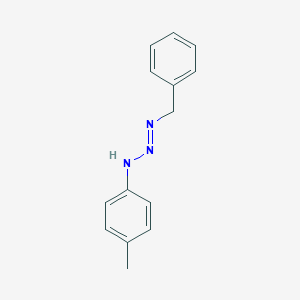
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)


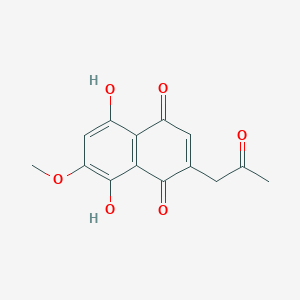
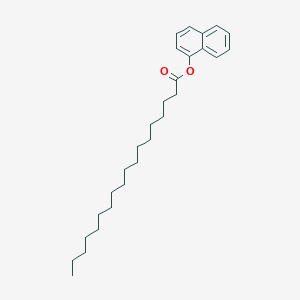



![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
